molecular formula C24H22FNO2 B1158680 AM2201 5-hydroxyindole metabolite

AM2201 5-hydroxyindole metabolite

Cat. No. B1158680
M. Wt: 375.4
InChI Key: OLTHGHIBQIQLMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AM2201 is a potent synthetic cannabinoid (CB) with Ki values of 1.0 and 2.6 nM for the central CB1 and peripheral CB2 receptors, respectively. AM2201 5-hydroxyindole metabolite is an expected major phase I metabolite of AM2201, based on the known metabolism of similar compounds. The biological properties of this compound are not known. This product is intended for forensic applications.

Scientific Research Applications

1. Advances in Nenitzescu 5-Hydroxyindole Synthesis

Recent literature highlights the significance of the Nenitzescu reaction in 5-hydroxyindole synthesis, which is an important component of many biologically active compounds and advanced material applications. The reaction's utility extends to forming various structurally diverse compounds with potential biological properties, showing the versatility of 5-hydroxyindole moieties in scientific research (Dumitrascu & Ilies, 2020).

2. Serotonin Metabolite 5-HIAA and Antisocial Behavior

A meta-analysis investigating the relationship between the serotonin metabolite 5-HIAA and antisocial behavior has revealed lowered cerebrospinal fluid 5-HIAA in antisocial groups compared to non-antisocial groups. This finding indicates a potential neurochemical underpinning of antisocial behavior, contributing to our understanding of the role of serotonin metabolites like 5-HIAA in complex behavioral patterns (Moore, Scarpa, & Raine, 2002).

3. 5-HIAA Concentration in Schizophrenia

A meta-analysis focused on the concentration of 5-HIAA in schizophrenia revealed no significant differences between schizophrenic patients and normal subjects, suggesting that disturbances in serotonergic turnover may not contribute significantly to the etiology of schizophrenia. This insight adds to our understanding of the complex neurochemical interactions involved in schizophrenia (Tuckwell & Koziol, 1996).

4. Serotonin and Alzheimer's Disease

Research has indicated serious impairment of the serotoninergic system in patients with Alzheimer's disease, with decreased levels of the serotonin metabolite 5-HIAA being linked to aggressive behavior. However, treatments targeting the serotonin deficit have so far been generally disappointing. This highlights the complex nature of neurodegenerative diseases and the challenges involved in addressing neurotransmitter abnormalities (Whitford, 1986).

5. Impact on Blood Pressure Regulation

5-Hydroxytryptamine (5-HT; serotonin) has been implicated in the control and modification of blood pressure. Although the neural effects of 5-HT are well understood, its role in systemic blood pressure control is less clear. Research in this area is crucial, given the involvement of 5-HT in conditions like circulatory shock, orthostatic hypotension, serotonin syndrome, and hypertension (Watts, Morrison, Davis, & Barman, 2012).

properties

Product Name

AM2201 5-hydroxyindole metabolite

Molecular Formula

C24H22FNO2

Molecular Weight

375.4

IUPAC Name

[1-(5-fluoropentyl)-5-hydroxyindol-3-yl]-naphthalen-1-ylmethanone

InChI

InChI=1S/C24H22FNO2/c25-13-4-1-5-14-26-16-22(21-15-18(27)11-12-23(21)26)24(28)20-10-6-8-17-7-2-3-9-19(17)20/h2-3,6-12,15-16,27H,1,4-5,13-14H2

InChI Key

OLTHGHIBQIQLMQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=C3C=C(C=C4)O)CCCCCF

synonyms

(1-(5-fluoropentyl)-5-hydroxy-1H-indol-3-yl)(naphthalen-1-yl)methanone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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